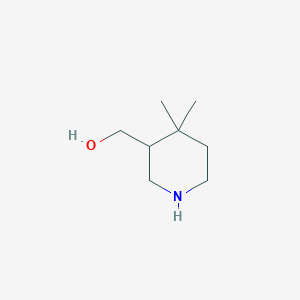

(4,4-Dimethylpiperidin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

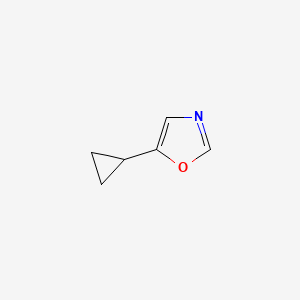

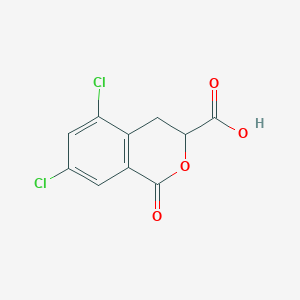

“(4,4-Dimethylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C8H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “(4,4-Dimethylpiperidin-3-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and two methyl groups attached to the 4th carbon atom of the ring. There is also a methanol group attached to the 3rd carbon atom of the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4,4-Dimethylpiperidin-3-yl)methanol” are not fully detailed in the available data. It has a molecular weight of 143.2267 .

Aplicaciones Científicas De Investigación

Spectroscopic Analysis and Molecular Calculations

- Spectroscopic Investigations : The compound (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, a derivative of (4,4-Dimethylpiperidin-3-yl)methanol, has been studied using Density Functional Theory (DFT) for its spectroscopic characteristics. This research involved calculating geometrical parameters, FT-IR, Raman, 13C, and 1H NMR to confirm the molecule's structure. Additionally, molecular orbital calculations were performed to understand the molecule's chemical reactivity descriptors, static charge distribution, and reactive sites (Arasu et al., 2019).

Catalysis and Synthesis

- Asymmetric Synthesis : A study on the asymmetric synthesis of α-hydroxy esters showcased the use of a chiral auxiliary derived from (4,4-Dimethylpiperidin-3-yl)methanol. This research focused on bidentate chelation-controlled alkylation of glycolate enolate (Jung et al., 2000).

- Catalytic Oligomerization : Nickel complexes with bidentate N,O-type ligands, involving derivatives of (4,4-Dimethylpiperidin-3-yl)methanol, were synthesized and applied in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).

Fuel Production and Energy Applications

- Fuel Production : A computational study suggested a novel synthesis route for methanol dehydration, leading to dimethyl ether production, using strong electric fields. This finding has implications for developing alternative “green” combustion fuels (Cassone et al., 2017).

- Synthesis of Dimethyl Ether : Research focused on the one-step formation of dimethyl-ether from syngas using a mechanical mixture of methanol synthesis catalyst and acid catalysts. This work is significant for advancing the production of environmentally friendly fuels (Peláez et al., 2017).

Molecular Sieves and Catalysis

- Molecular Sieve Synthesis : The study of organic structure directing agents (OSDAs) based on dimethylpiperidine for preparing SSZ-39, a molecular sieve of interest for exhaust gas NOx reduction and the methanol-to-olefins reaction, demonstrated the feasibility of SSZ-39 synthesis with OSDA isomer mixtures (Dusselier et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives have been shown to affect a wide range of biological activities .

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Piperidine derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of piperidine derivatives .

Propiedades

IUPAC Name |

(4,4-dimethylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)3-4-9-5-7(8)6-10/h7,9-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCVDFSBQPQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Dimethylpiperidin-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455945.png)

![4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2455948.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-fluorobenzamide](/img/structure/B2455951.png)

![rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis](/img/structure/B2455957.png)

![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)

![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)

![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)